

# Molecular weight and formula of Potassium osmate(VI) dihydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Potassium osmate(VI) dihydrate

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## In-Depth Technical Guide to Potassium Osmate(VI) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **potassium osmate(VI) dihydrate**, a significant reagent and catalyst in modern organic synthesis. Its utility in creating chiral molecules makes it a valuable tool in drug development and the synthesis of complex natural products. This document details its chemical and physical properties, provides experimental protocols for its key applications, and illustrates a fundamental reaction mechanism.

## Core Properties of Potassium Osmate(VI) Dihydrate

**Potassium osmate(VI) dihydrate** is a purple, crystalline inorganic compound. It is recognized for being a more stable and less volatile source of osmium for catalytic oxidation reactions compared to the highly toxic and volatile osmium tetroxide.

Quantitative Data Summary

Property	Value
Chemical Formula	$K_2OsO_4 \cdot 2H_2O$ or $K_2[OsO_2(OH)_4]$
Molecular Weight	368.45 g/mol
CAS Number	10022-66-9
Appearance	Violet crystalline powder
Solubility	Soluble in water, insoluble in alcohols and ethers. <sup>[1]</sup>

## Key Applications in Organic Synthesis

**Potassium osmate(VI) dihydrate** is a versatile oxidizing agent and catalyst. Its primary applications in organic synthesis, particularly relevant to drug development, include:

- **Asymmetric Dihydroxylation:** The enantioselective synthesis of vicinal diols from olefins, most notably in the Sharpless Asymmetric Dihydroxylation.<sup>[2][3]</sup> Chiral diols are crucial building blocks for many pharmaceuticals.
- **Oxidative Cleavage:** The cleavage of carbon-carbon double bonds in olefins to yield valuable ketones and carboxylic acids.<sup>[1][4]</sup>
- **Intramolecular Amidohydroxylation:** The formation of important heterocyclic structures like hydroxy oxazolidinones, which are present in many biologically active molecules.<sup>[1][4][5]</sup>

## Experimental Protocols

The following are detailed methodologies for key reactions involving **potassium osmate(VI) dihydrate**.

### Sharpless Asymmetric Dihydroxylation of an Olefin

This protocol is adapted from a procedure published in Organic Syntheses and is a representative example of an asymmetric dihydroxylation reaction.<sup>[6]</sup> This reaction is crucial for establishing stereocenters in the synthesis of complex molecules.

## Materials:

- **Potassium osmate(VI) dihydrate** ( $K_2OsO_4 \cdot 2H_2O$ )
- Chiral ligand (e.g., (DHQD)<sub>2</sub>PHAL for AD-mix-β)
- Potassium ferricyanide ( $K_3[Fe(CN)_6]$ )
- Potassium carbonate ( $K_2CO_3$ )
- tert-Butyl alcohol (t-BuOH)
- Water, distilled
- Olefin substrate
- Mechanical stirrer
- Cooling bath

## Procedure:

- To a flask equipped with a mechanical stirrer, add the chiral ligand (e.g., 1.5 mmol), potassium ferricyanide (0.45 mol), and potassium carbonate (0.45 mol).<sup>[6]</sup>
- Add a 1:1 mixture of tert-butyl alcohol and distilled water (e.g., 264 mL of each).<sup>[6]</sup>
- Initiate stirring until the solids are dissolved, resulting in a two-phase mixture.
- Add **potassium osmate(VI) dihydrate** (0.3 mmol, 0.2 mol%).<sup>[6]</sup> Continue stirring at room temperature for 30 minutes. The mixture should turn an orange/brown color.<sup>[6]</sup>
- Cool the reaction flask to 0°C using a cooling bath and stir for an additional hour.<sup>[6]</sup>
- Slowly add the olefin substrate (0.16 mol) dropwise via syringe over a period of 24 hours while maintaining the temperature at 0°C.<sup>[6]</sup>
- Continue to stir the reaction mixture for an additional 24 hours at 0°C.<sup>[6]</sup>

- Quench the reaction by adding a solid sulfite salt (e.g., sodium sulfite) and warm the mixture to room temperature.
- Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry with a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude diol.
- Purify the product via recrystallization or column chromatography.

## Oxidative Cleavage of an Olefin to a Ketone

This is a general procedure for the oxidative cleavage of a substituted olefin to the corresponding ketone, using **potassium osmate(VI) dihydrate** as the catalyst and an oxidant.

Materials:

- **Potassium osmate(VI) dihydrate** ( $K_2OsO_4 \cdot 2H_2O$ )
- Oxone® (potassium peroxymonosulfate)
- Dimethylformamide (DMF)
- Olefin substrate
- Sodium bicarbonate ( $NaHCO_3$ ) (optional, for suppressing side reactions)[7]

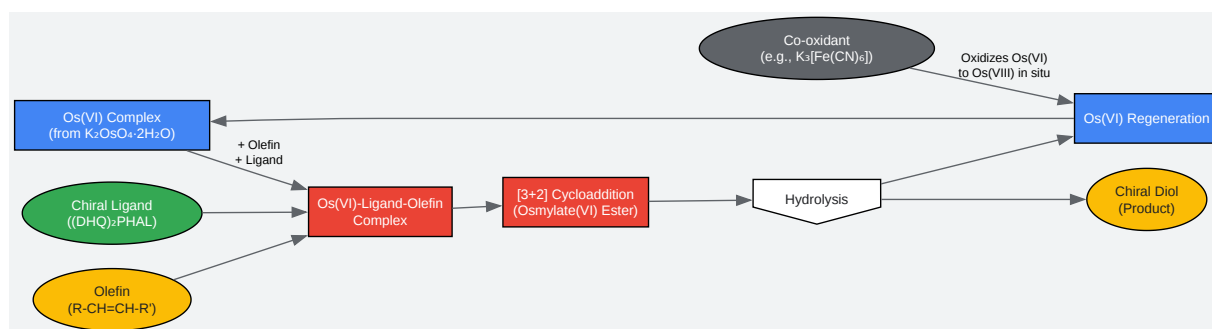
Procedure:

- In a round-bottom flask, dissolve the olefin substrate in DMF (to make a 0.2 M solution).[7]
- Add Oxone® (4 equivalents relative to the olefin).[7]
- Add **potassium osmate(VI) dihydrate** (0.01 equivalents).[7]
- For certain substrates, the addition of sodium bicarbonate (4 equivalents) may be necessary to suppress side reactions and improve the yield.[7]

- Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution).
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over a drying agent, filter, and concentrate in vacuo.
- Purify the resulting ketone by column chromatography or distillation.

## Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle for the Sharpless Asymmetric Dihydroxylation, a key process where **potassium osmate(VI) dihydrate** is often used as the osmium source.



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Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.

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- To cite this document: BenchChem. [Molecular weight and formula of Potassium osmate(VI) dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570676#molecular-weight-and-formula-of-potassium-osmate-vi-dihydrate]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)